N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms, attached to an acetamide group. The presence of the 2,4-dimethylphenyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen and sulfur atoms under controlled conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the 2,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazepane ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biochemical pathways.
Therapeutic Effects: It could modulate the activity of molecular targets involved in inflammation or pain signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide: can be compared with other acetamides containing different substituents or ring structures.
Thiazepane Derivatives: Compounds with variations in the thiazepane ring, such as different substituents or ring sizes.
Uniqueness
- The presence of the 2,4-dimethylphenyl group and the thiazepane ring in this compound makes it unique compared to other acetamides.
- Its specific structural features may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,4-thiazepan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-4-5-14(13(2)10-12)16-15(18)11-17-6-3-8-19-9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNVXSXJMCLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCSCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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